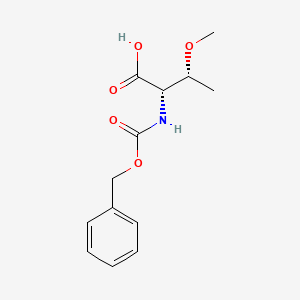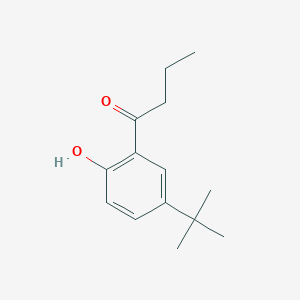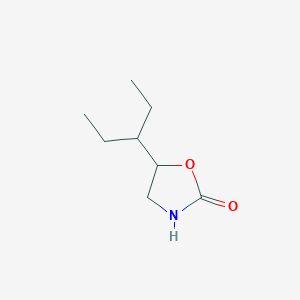
5-(Pentan-3-yl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentan-3-yl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Additionally, the synthesis of 4,5-disubstituted oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for large-scale production. For instance, the modified Curtius rearrangement has been employed to produce 4,5-disubstituted oxazolidin-2-ones .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentan-3-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, hypervalent iodine compounds, and triazabicyclodecene . Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions are typically substituted oxazolidinones, which can have diverse applications in medicinal chemistry and other fields .
Aplicaciones Científicas De Investigación
5-(Pentan-3-yl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Pentan-3-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the bacterial ribosome and prevent the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against a wide range of bacteria, including drug-resistant strains.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: An oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
5-(Pentan-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and medicinal research .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
5-pentan-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(4-2)7-5-9-8(10)11-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
QJKCDNOKAXXRNL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1CNC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)

![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
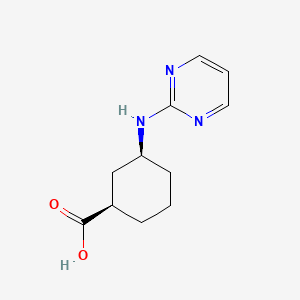
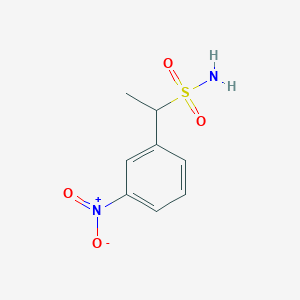
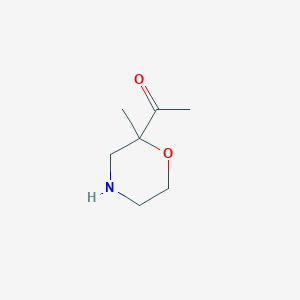
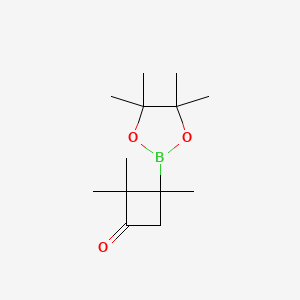
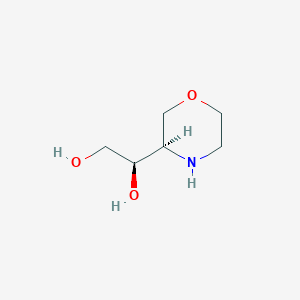
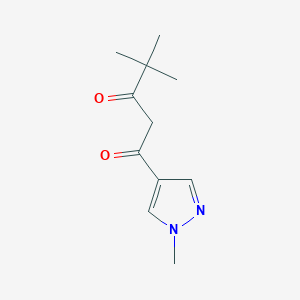
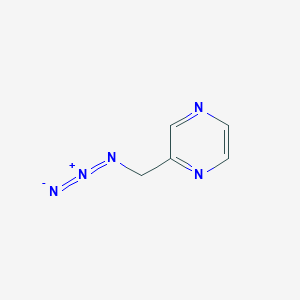

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
